Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate
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Overview
Description
Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 2nd and 3rd positions, and a carboxylate group at the 4th position. The lithium ion is associated with the carboxylate group, forming a salt.
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds have been found to exhibit a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The interaction of EN300-26869879 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,3-dimethylimidazole: Lacks the carboxylate and lithium components.
2,3-dimethylimidazole-4-carboxylate: Lacks the bromine and lithium components.
Lithium imidazole-4-carboxylate: Lacks the bromine and methyl groups.
Uniqueness
Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate is unique due to the combination of its bromine, methyl, carboxylate, and lithium components, which confer specific chemical and biological properties .
Biological Activity
Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a lithium ion coordinated with a 5-bromo-2,3-dimethylimidazole-4-carboxylate moiety. This unique structure allows it to interact with various biological targets, influencing numerous biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, affecting signaling pathways associated with mood regulation and neuroprotection.
- Antioxidant Activity : Lithium compounds are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.
1. Neuroprotective Effects
This compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Research indicates that it may protect neuronal cells from apoptosis induced by oxidative stress through the inhibition of reactive oxygen species (ROS) production .
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various models. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .
3. Anticancer Activity
Recent studies have indicated that lithium derivatives can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, the compound has been evaluated for its ability to target cancer cells while sparing normal cells .
Case Studies
- Neuroprotection in Alzheimer's Disease Models
- Anti-inflammatory Effects in Rheumatoid Arthritis
Data Tables
Properties
IUPAC Name |
lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2.Li/c1-3-8-5(7)4(6(10)11)9(3)2;/h1-2H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFCGZZTYMWEND-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=C(N1C)C(=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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